molecular formula C7H4ClNO5 B1613139 2-Chloro-4-hydroxy-5-nitrobenzoic acid CAS No. 792952-51-3

2-Chloro-4-hydroxy-5-nitrobenzoic acid

Cat. No.: B1613139
CAS No.: 792952-51-3
M. Wt: 217.56 g/mol
InChI Key: POXKNUFPZVKHIL-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxy-5-nitrobenzoic acid is an organic compound with the molecular formula C7H4ClNO5 It is a derivative of benzoic acid, characterized by the presence of chloro, hydroxy, and nitro functional groups

Mechanism of Action

Target of Action

It’s structurally similar compound, 2-hydroxy-5-nitrobenzoic acid, is known to inhibit the activity of wild type-bovine low m r protein tyrosine phosphatase . Protein tyrosine phosphatases play a crucial role in cellular signaling pathways, and their inhibition can lead to significant changes in cell function .

Mode of Action

It is known to undergo microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield n-substituted 5-nitroanthranilic acid derivatives . This suggests that the compound can interact with amines in a specific manner to form new compounds.

Biochemical Pathways

Given its ability to undergo amination reactions with amines , it can be inferred that it may influence pathways involving these compounds.

Pharmacokinetics

Its solubility in water, alcohol, diethyl ether, and hot water suggests that it may have good bioavailability.

Result of Action

Its ability to form n-substituted 5-nitroanthranilic acid derivatives suggests that it can lead to the formation of new compounds in the cell.

Action Environment

Its solubility in various solvents suggests that the solvent environment could potentially influence its action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-hydroxy-5-nitrobenzoic acid typically involves the nitration of 2-chloro-4-hydroxybenzoic acid. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure regioselective nitration. The reaction conditions are carefully controlled to avoid over-nitration and to achieve high yields of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-hydroxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) or zinc dust.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with Pd/C or zinc dust in acidic medium.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: N-substituted derivatives.

Scientific Research Applications

2-Chloro-4-hydroxy-5-nitrobenzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of anti-inflammatory and anticancer drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Chloro-5-nitrobenzoic acid: Similar structure but lacks the hydroxy group.

    4-Hydroxy-3-nitrobenzoic acid: Similar structure but lacks the chloro group.

    5-Chloro-2-nitrobenzoic acid: Similar structure but with different positioning of functional groups.

Uniqueness: 2-Chloro-4-hydroxy-5-nitrobenzoic acid is unique due to the presence of all three functional groups (chloro, hydroxy, and nitro) on the benzoic acid ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-4-hydroxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXKNUFPZVKHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627147
Record name 2-Chloro-4-hydroxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792952-51-3
Record name 2-Chloro-4-hydroxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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